

A Technical Overview of Fmoc-beta-chloro-L-alanine: Molecular Properties

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Compound of Interest

Compound Name: **Fmoc-beta-chloro-L-alanine**

Cat. No.: **B557555**

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Fmoc-beta-chloro-L-alanine is a derivative of the amino acid L-alanine, which is utilized in peptide synthesis and drug development.^{[1][2]} It incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, a feature essential for the selective protection of amino groups during the synthesis of peptides.^{[1][2]} The presence of a chlorine atom at the beta position enhances the molecule's reactivity, making it a valuable component for creating complex peptides and for the development of novel therapeutics.^{[2][3]}

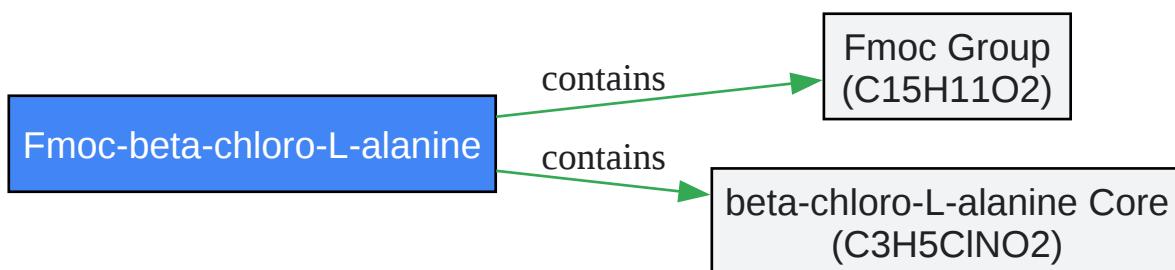
Physicochemical Properties

The fundamental molecular characteristics of **Fmoc-beta-chloro-L-alanine** are summarized below. These values are critical for stoichiometric calculations in synthesis protocols and for analytical characterization.

| Property | Value | Citations |
|-------------------|--|-----------|
| Molecular Formula | C ₁₈ H ₁₆ CINO ₄ | [4] |
| Molecular Weight | 345.79 g/mol | [4] |
| Appearance | White solid | [1][2][3] |
| CAS Number | 212651-52-0 | [1][4] |
| Alternate Names | Fmoc-β-Chloro-L-Ala-OH, Fmoc-3-Chloro-L-alanine | [1][3][4] |

Molecular Structure and Composition

The structure of **Fmoc-beta-chloro-L-alanine** is composed of a central L-alanine core, which is modified with a chloro group at the beta-carbon and an N-terminal Fmoc protecting group. This composition is illustrated in the diagram below.



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Caption: Logical diagram of **Fmoc-beta-chloro-L-alanine**'s molecular components.

Experimental Protocols

Detailed experimental protocols for the use of **Fmoc-beta-chloro-L-alanine** are specific to the application, such as its incorporation into a particular peptide sequence via solid-phase peptide synthesis (SPPS). These protocols would typically include steps for:

- Deprotection: Removal of the Fmoc group from the preceding amino acid on the solid support, usually with a solution of piperidine in a solvent like dimethylformamide (DMF).
- Activation: Activation of the carboxylic acid of **Fmoc-beta-chloro-L-alanine** using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA).
- Coupling: Reaction of the activated **Fmoc-beta-chloro-L-alanine** with the deprotected N-terminus of the resin-bound peptide.
- Washing: Thorough washing of the resin with solvents like DMF to remove excess reagents and byproducts.

The precise concentrations, reaction times, and temperatures for these steps would be dictated by the specific peptide sequence and the scale of the synthesis. Researchers should consult established solid-phase peptide synthesis manuals for standard procedures and adapt them based on the properties of this specific amino acid derivative.

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